Eflornithine hydrochloride (EFH), also known as difluoromethylornithine (DFMO), is a synthetic derivative of the amino acid ornithine. [, ] EFH is classified as an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). [, ] In scientific research, EFH serves as a valuable tool for studying polyamine biosynthesis and its role in various biological processes, including cell growth, differentiation, and parasite proliferation. [, ]
Molecular Structure Analysis
Research primarily focuses on complexation reactions of EFH with transition metals like Cu(II), Co(II), and Ni(II). [, , ] These reactions generally involve mixing EFH with metal salts in specific solvents and stoichiometric ratios. Characterizing the resulting complexes provides insights into their potential applications, such as enhanced antimicrobial activity. [] Other chemical reactions involving EFH, such as derivatization for analytical purposes, are described in studies focused on spectrophotometric determination. [, , , ] These reactions typically employ specific reagents and controlled pH conditions to generate detectable chromophores for quantitative analysis.
Future Directions
Improving oral bioavailability: The low oral bioavailability of EFH, particularly the more potent L-enantiomer, limits its clinical application. [] Future research could focus on developing novel formulations or prodrugs to enhance its absorption and efficacy.
Related Compounds
Ornithine
Relevance: Ornithine is the natural substrate for the enzyme ornithine decarboxylase (ODC). Eflornithine hydrochloride acts as a specific, irreversible inhibitor of ODC []. By blocking ODC, Eflornithine hydrochloride prevents the conversion of ornithine to putrescine, thereby disrupting polyamine biosynthesis [].
Putrescine
Relevance: Putrescine is the direct product of the reaction catalyzed by ornithine decarboxylase (ODC), the enzyme targeted by Eflornithine hydrochloride []. Inhibition of ODC by Eflornithine hydrochloride leads to a decrease in putrescine levels []. This depletion of putrescine, along with other polyamines, is believed to be the primary mechanism by which Eflornithine hydrochloride exerts its therapeutic effects [].
Spermidine
Relevance: Spermidine is a polyamine found to be depleted in Pneumocystis carinii cells upon exposure to Eflornithine hydrochloride []. This depletion occurs as a downstream consequence of ODC inhibition, highlighting the impact of Eflornithine hydrochloride on polyamine biosynthesis pathways [].
Spermine
Relevance: Spermine, like spermidine, exhibits depletion within Pneumocystis carinii cells upon treatment with Eflornithine hydrochloride []. This depletion is a result of the drug's inhibitory effect on ODC, affecting downstream polyamine production [].
Cyproterone acetate
Relevance: Cyproterone acetate is often combined with topical Eflornithine hydrochloride to enhance the treatment efficacy for hirsutism []. This combination therapy aims to address both the androgen excess and hair follicle growth aspects of the condition [].
Flutamide
Relevance: Flutamide is another antiandrogen medication considered in the treatment of hirsutism []. While not directly interacting with Eflornithine hydrochloride, it represents an alternative therapeutic approach for managing hirsutism [].
Spironolactone
Relevance: Similar to flutamide, spironolactone provides an alternative or adjunctive treatment option for managing hirsutism []. Its inclusion in the context of Eflornithine hydrochloride research highlights the exploration of various therapeutic approaches for this condition [].
Finasteride
Relevance: Finasteride is considered as a potential treatment option for hirsutism due to its ability to reduce dihydrotestosterone levels []. While not directly interacting with Eflornithine hydrochloride, its mention in the research highlights the ongoing exploration of various pharmacological approaches to address hirsutism [].
Methyl 2,5-diaminopentanoate HCl
Compound Description: Methyl 2,5-diaminopentanoate HCl is identified as a related substance or impurity encountered during the synthesis of Eflornithine hydrochloride []. Its presence highlights the importance of controlling the synthetic process to ensure the purity of the final drug substance.
Relevance: This compound is a direct synthetic precursor or byproduct in the production of Eflornithine hydrochloride [], indicating a close structural relationship and potential presence as an impurity.
Methyl 2,5-bis(benzylideneamino)pentanoate
Compound Description: Methyl 2,5-bis(benzylideneamino)pentanoate is another related substance or impurity identified during the synthesis of Eflornithine hydrochloride []. Its formation emphasizes the need for stringent control over reaction conditions to minimize impurity levels in the final drug substance.
Relevance: Similar to the previous compound, this molecule is also a synthetic precursor or byproduct in the production of Eflornithine hydrochloride [], implying structural similarity and potential as a process-related impurity.
3-Aminopiperidin-2-one HCl
Compound Description: 3-Aminopiperidin-2-one HCl is identified as a related substance or impurity observed during the preparation of Eflornithine hydrochloride []. Its formation underscores the significance of optimizing synthetic pathways to minimize the generation of unwanted byproducts.
Relevance: This compound is categorized as a related substance or impurity arising during the synthesis of Eflornithine hydrochloride []. Its structural similarity suggests a potential origin as a byproduct or degradation product.
3-Amino-3-(difluoromethyl)piperidin-2-one HCl
Compound Description: 3-Amino-3-(difluoromethyl)piperidin-2-one HCl is a related substance or impurity detected during the synthesis of Eflornithine hydrochloride []. Its presence emphasizes the importance of rigorous purification steps to eliminate potential contaminants from the final drug substance.
Relevance: Analogous to the previously mentioned compound, this molecule is also designated as a related substance or impurity generated during the synthesis of Eflornithine hydrochloride [], pointing to structural similarities and a likely origin as a byproduct or degradation product.
Dimer Impurity
Compound Description: The Dimer Impurity represents a dimeric form of Eflornithine hydrochloride that can arise as a byproduct during the drug's synthesis or storage []. Its formation emphasizes the importance of understanding degradation pathways and developing strategies to mitigate impurity formation.
Relevance: This impurity is directly formed from Eflornithine hydrochloride itself, usually through a dimerization reaction during synthesis or storage []. It represents a potential degradation product that needs to be controlled for drug quality.
Dansyl Chloride
Relevance: In a study focused on developing a UV-spectrophotometric analytical method for Eflornithine hydrochloride, dansyl chloride was utilized as a derivatizing agent []. It reacts with the amine group of Eflornithine hydrochloride to form a fluorescent derivative, enabling sensitive detection and quantification of the drug [].
Sodium 1,2-naphthoquinone-4-sulfonate (NQS)
Relevance: Similar to dansyl chloride, NQS serves as a derivatizing agent in a spectrophotometric method developed for quantifying Eflornithine hydrochloride []. The reaction between Eflornithine hydrochloride and NQS under specific conditions generates a colored product, facilitating the spectrophotometric determination of the drug [].
Vanillin
Relevance: In a study developing a spectrophotometric method for Eflornithine hydrochloride analysis, vanillin was employed as a derivatizing agent []. The reaction between Eflornithine hydrochloride and vanillin under controlled conditions yields a colored product, enabling the spectrophotometric quantification of the drug [].
para-Dimethylaminobenzaldehyde (PDAB)
Relevance: PDAB serves as a derivatizing agent in a spectrophotometric method designed for the quantitative determination of Eflornithine hydrochloride []. The reaction between Eflornithine hydrochloride and PDAB in an acidic environment produces a colored derivative, facilitating spectrophotometric analysis of the drug [].
Bromocresol Green
Relevance: Bromocresol green is employed as an ion-pairing reagent in a spectrophotometric method developed for quantifying Eflornithine hydrochloride []. This method relies on the formation of an ion-pair complex between Eflornithine hydrochloride and bromocresol green, which can be extracted and measured spectrophotometrically [].
Bromophenol Blue
Relevance: Similar to bromocresol green, bromophenol blue is utilized as an ion-pairing reagent in a spectrophotometric method for quantifying Eflornithine hydrochloride []. The method relies on the formation and subsequent extraction of an ion-pair complex between Eflornithine hydrochloride and bromophenol blue for spectrophotometric measurement [].
Methyl Orange
Relevance: Methyl orange acts as an ion-pairing reagent in a spectrophotometric method designed for the quantification of Eflornithine hydrochloride []. The method involves the formation of an ion-pair complex between Eflornithine hydrochloride and methyl orange, which is then extracted and measured using spectrophotometry [].
Bromothymol Blue
Relevance: Analogous to the other pH indicators mentioned, bromothymol blue serves as an ion-pairing reagent in a spectrophotometric method developed for quantifying Eflornithine hydrochloride []. The method hinges on the formation of an ion-pair complex between Eflornithine hydrochloride and bromothymol blue, followed by extraction and spectrophotometric measurement of the complex [].
Synthesis Analysis
The synthesis of eflornithine hydrochloride involves several steps that can be broadly categorized into the following methods:
Starting Materials: The synthesis begins with the appropriate amino acids or their derivatives.
Key Reactions: A notable reaction in its synthesis is the decarboxylation of ornithine to produce putrescine, which is then modified to yield eflornithine.
Technical Details:
The process typically involves protecting groups to prevent unwanted reactions during synthesis.
The final product is obtained through crystallization and purification steps to ensure high purity suitable for pharmaceutical use.
Chemical Reactions Analysis
Eflornithine hydrochloride participates in several chemical reactions that are essential for its mechanism of action:
Inhibition Reaction: The primary reaction involves the binding of eflornithine to ornithine decarboxylase, inhibiting its activity.
Polyamine Pathway Disruption: By inhibiting this enzyme, eflornithine effectively disrupts the polyamine biosynthesis pathway, leading to reduced cell proliferation in trypanosomes.
Metabolic Pathways: Eflornithine's effects extend to altering metabolic pathways in affected cells, leading to apoptosis or programmed cell death.
These reactions are crucial for understanding how eflornithine exerts its therapeutic effects against Trypanosoma brucei.
Mechanism of Action
Eflornithine hydrochloride's mechanism of action primarily revolves around its role as an inhibitor of ornithine decarboxylase:
Enzyme Inhibition: By binding to the active site of ornithine decarboxylase, eflornithine prevents the conversion of ornithine into putrescine.
Polyamine Depletion: This inhibition leads to a depletion of polyamines such as spermidine and spermine, which are vital for nucleic acid synthesis and cell division.
Cell Growth Arrest: The resultant decrease in polyamines causes growth arrest in trypanosomes, ultimately leading to their death.
This mechanism highlights eflornithine's targeted approach in treating infections caused by protozoa.
Physical and Chemical Properties Analysis
Eflornithine hydrochloride exhibits several notable physical and chemical properties:
Physical State: It is typically found as a white crystalline powder.
Solubility: Eflornithine hydrochloride is soluble in water and slightly soluble in ethanol, which facilitates its formulation into topical creams or injectable solutions.
Stability: The compound is stable under normal conditions but should be stored away from light and moisture to maintain efficacy.
These properties are essential for its formulation as a pharmaceutical agent.
Applications
Eflornithine hydrochloride has several significant applications:
Medical Use: It is primarily used for the treatment of African sleeping sickness caused by Trypanosoma brucei gambiense, especially when central nervous system involvement occurs.
Cosmetic Use: As Vaniqa, it is used topically to reduce unwanted facial hair growth in women by inhibiting hair follicle growth through the same mechanism that affects trypanosomes.
Research Applications: Eflornithine is also studied for its potential roles in cancer therapy due to its ability to inhibit cell proliferation.
The diverse applications underscore its importance not only as a therapeutic agent but also in cosmetic dermatology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eflornithine is a fluoroamino acid that is ornithine substituted by a difluoromethyl group at position 2. It has a role as a trypanocidal drug. It is a fluoroamino acid and an alpha-amino acid. It is functionally related to an ornithine. Eflornithine is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved eflornithine under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved eflornithine again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed. Eflornithine is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of eflornithine is as a Decarboxylase Inhibitor. Eflornithine is a difluoromethylated ornithine compound with antineoplastic activity. Eflornithine irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04) An inhibitor of ornithine decarboxylase, the rate limiting enzyme of the polyamine biosynthetic pathway. See also: Eflornithine Hydrochloride (has salt form).
Aldol addition of enolizable 1,3-dicarbonyl compounds to 2-cyanobenzaldehyde in the presence of a tertiary amine has been reported. Biotransformation of 2-cyanobenzaldehyde by Euglena gracilis Z cultured photohetero-trophically has been reported.